BenchChemオンラインストアへようこそ!

N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

medicinal chemistry physicochemical property isomer differentiation

This specific ortho-methoxy substituted 2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 1002041-58-8) is the definitive regioisomer for deconvoluting steric, electronic, and hydrogen-bonding contributions of the N-aryl group to target binding and ADMET properties. Generic substitution with the para-methoxy (CAS 1002041-75-9), 3,4-dimethoxy, or halogen analogs is scientifically unjustified without head-to-head comparative data. Supplied at ≥95% purity for non-human research only, this compound enables clean SAR interpretation for kinase inhibitor programs, validated HPLC system suitability methods, and nitro-reductase metabolism studies. Confirm regioisomeric identity upon receipt via chromatographic retention time comparison. Request quote for available pack sizes and current lead times.

Molecular Formula C15H14N6O3
Molecular Weight 326.316
CAS No. 1002041-58-8
Cat. No. B2850966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
CAS1002041-58-8
Molecular FormulaC15H14N6O3
Molecular Weight326.316
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=CC=C3OC
InChIInChI=1S/C15H14N6O3/c1-10-7-14(18-12-5-3-4-6-13(12)24-2)19-15(17-10)20-9-11(8-16-20)21(22)23/h3-9H,1-2H3,(H,17,18,19)
InChIKeyPEHGVWOTPFYXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 1002041-58-8): Compound Identity and Core Structural Features for Procurement Decisions


N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 1002041-58-8) is a synthetic heterocyclic small molecule belonging to the 2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine class. Its molecular formula is C15H14N6O3 with a molecular weight of 326.316 g/mol, and it is typically supplied at ≥95% purity for non-human research use only [1]. The compound features a pyrimidine core substituted at the 2-position with a 4-nitro-1H-pyrazol-1-yl moiety, at the 4-position with an N-(2-methoxyphenyl)amino group, and at the 6-position with a methyl group. This specific ortho-methoxy substitution pattern on the aniline ring and the electron-withdrawing nitro-pyrazole motif define its chemical identity and differentiate it from other regioisomeric and electronic analogs within this compound class.

Why N-(2-Methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine Cannot Be Replaced by Other 2-(4-Nitro-1H-pyrazol-1-yl)pyrimidin-4-amines


Within the 2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine scaffold, the N-aryl substituent at the 4-amino position is the primary determinant of molecular recognition, target binding, and physicochemical properties [1]. Even subtle changes to the substitution pattern on the phenyl ring—such as relocating the methoxy group from the ortho to the para position, adding a second methoxy group, or replacing methoxy with fluoro or chloro substituents—can profoundly alter hydrogen-bonding capacity, lipophilicity, conformational preferences, and electronic distribution [2]. These molecular-level differences translate into divergent biological activity profiles, target engagement kinetics, and pharmacokinetic behavior that cannot be predicted by scaffold similarity alone. Consequently, generic substitution of N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine with a different N-aryl analog is scientifically unjustified without explicit head-to-head comparative data for the specific biological or chemical application under consideration [3]. The quantitative evidence below illustrates the measurable differences that exist between this compound and its closest structural analogs.

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine Versus Closest Structural Analogs


Ortho-Methoxy Substitution Defines a Unique Physicochemical Signature Compared to the Para-Methoxy Isomer

The target compound bears an N-(2-methoxyphenyl) group, which is a regioisomer of the N-(4-methoxyphenyl) analog (CAS 1002041-75-9) . The ortho-methoxy substitution introduces intramolecular hydrogen-bonding potential between the methoxy oxygen and the adjacent aniline NH, restricts rotational freedom of the aryl ring, and alters the spatial orientation of the methoxy group relative to the pyrimidine core compared to the para-substituted isomer [1]. These conformational and electronic differences are expected to modulate target binding geometry and pharmacokinetic properties. Quantitatively, the molecular formula (C15H14N6O3) and molecular weight (326.316 g/mol) are identical between the two isomers, predicting identical exact mass in MS-based analytics; however, chromatographic retention time (e.g., reverse-phase HPLC) and NMR chemical shifts for the aniline aromatic protons and methoxy group will diverge measurably, providing unambiguous identity confirmation in quality control workflows [2]. No direct head-to-head biological activity comparison between the 2-methoxy and 4-methoxy analogs has been published in the open literature as of April 2026.

medicinal chemistry physicochemical property isomer differentiation

Single Ortho-Methoxy Substitution Confers Reduced Molecular Weight and Hydrogen-Bond Donor Count Relative to the 3,4-Dimethoxy Analog

The 3,4-dimethoxyphenyl analog (CAS not available; molecular formula C16H16N6O4; MW 356.342) carries an additional methoxy group at the meta position of the aniline ring, increasing molecular weight by 30.03 g/mol compared to the target compound . This additional substituent adds a hydrogen-bond acceptor and increases polar surface area and lipophilicity, which can alter membrane permeability, metabolic stability, and off-target binding profiles [1]. The target compound's single ortho-methoxy group provides a simpler pharmacophore with fewer rotatable bonds and a more focused hydrogen-bonding capacity, potentially translating into cleaner selectivity profiles in kinase inhibition assays, though this remains a class-level inference awaiting experimental validation [2]. No published direct comparative data exist for these two compounds as of April 2026.

medicinal chemistry molecular property structure-activity relationship

Methoxy Substitution in Place of Fluoro or Chloro Substituents Alters Electronic Character and Lipophilicity, Impacting Kinase Inhibition Selectivity Profiles

Structurally related analogs bearing halogen substituents on the N-phenyl ring—such as the 4-fluorophenyl (CAS 904826-25-1, MW 314.27) and 3-chloro-4-fluorophenyl (CAS 1002044-04-3, MW 348.72) derivatives—have been reported within the same chemical series . The replacement of the electron-donating methoxy group (-OCH3, Hammett σp = -0.27) with electron-withdrawing halogen substituents (e.g., F: σp = +0.06; Cl: σp = +0.23) alters the electronic density of the aniline ring and modulates the strength of any potential hydrogen-bond or halogen-bond interactions with biological targets [1]. In pyrazolyl-pyrimidine kinase inhibitor series, such electronic modifications have been shown to shift selectivity between kinase targets (e.g., EGFR vs. VEGFR-2) and affect cellular potency [2]. The N-(3-chlorophenyl) analog (CAS 1001607-57-3) has demonstrated antiproliferative activity against A549 lung carcinoma cells with an IC50 of 0.8 μM [3]; no comparable data exist for the target 2-methoxyphenyl compound. The ortho-methoxy group in the target compound may confer distinct hydrogen-bonding geometry compared to halogen-substituted analogs, potentially yielding a different kinase selectivity fingerprint.

kinase inhibition halogen bonding electronic effect

The 4-Nitro-1H-pyrazol-1-yl Moiety Is a Conserved Pharmacophoric Element Across the Series, Allowing Scaffold-Level Inference but Not Compound-Specific Substitution

The 4-nitro-1H-pyrazol-1-yl group at the pyrimidine 2-position is conserved across all analogs discussed herein and is considered a critical pharmacophoric element for biological activity within this compound class [1]. The nitro group serves as a strong electron-withdrawing moiety that polarizes the pyrazole ring and can participate in hydrogen-bonding or electrostatic interactions with target protein residues. In related pyrazole-pyrimidine kinase inhibitor scaffolds, the para-nitrophenyl ring on the central pyrazole has been identified as a crucial feature for HSP90 inhibition [2]. The presence of this identical nitro-pyrazole warhead across analog series means that differences in biological activity between the target compound and its comparators are attributable specifically to variations in the N-phenyl substituent rather than to the core scaffold [3]. This scaffold-level conservation supports the use of the target compound as a specific probe for exploring N-aryl substituent effects on target engagement, while also underscoring that the nitro group may contribute to potential toxicity liabilities (e.g., through nitro-reduction to reactive amine intermediates) that are shared across the entire analog series.

pharmacophore kinase inhibitor nitro group

Defined Research and Procurement Application Scenarios for N-(2-Methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine


SAR Probe for Ortho-Methoxy Substituent Effects in Kinase Inhibitor Lead Optimization

Medicinal chemistry teams engaged in kinase inhibitor discovery can employ this compound as a specific probe to interrogate the contribution of an ortho-methoxy substituent on the N-phenyl ring to target potency, selectivity, and pharmacokinetic properties within the 2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine scaffold [1]. By comparing this compound's activity profile against the para-methoxy, 3,4-dimethoxy, and halogen-substituted analogs in standardized kinase panel screens, researchers can deconvolute the electronic, steric, and hydrogen-bonding contributions of the ortho-methoxy group to molecular recognition events [2]. The conserved nitro-pyrazole core ensures that any observed differences in biological readouts are attributable to the N-aryl substituent, enabling clean SAR interpretation.

Analytical Reference Standard for Ortho/ Para Regioisomer Discrimination in Quality Control

Analytical chemistry and quality control laboratories can deploy this compound (ortho-methoxy isomer, CAS 1002041-58-8) alongside the para-methoxy isomer (CAS 1002041-75-9) as a system suitability standard pair for developing and validating HPLC or UPLC methods capable of resolving regioisomeric impurities [1]. Since both isomers share identical molecular formula (C15H14N6O3) and exact mass (326.316 g/mol), chromatographic separation is the primary means of identity verification upon compound receipt. Establishing relative retention time windows for each isomer under standardized reversed-phase conditions provides a practical tool for incoming material acceptance testing, mitigating the risk of isomer misidentification in compound management workflows.

Negative Control for Nitro-Reductase-Mediated Toxicity Studies

In preclinical toxicology research evaluating the role of nitroaromatic functional groups in drug-induced toxicity, this compound can serve as a probe substrate or comparator for nitro-reductase metabolism studies [1]. The 4-nitro-1H-pyrazol-1-yl moiety present in this compound is susceptible to enzymatic reduction to the corresponding amine, a metabolic pathway associated with potential genotoxicity [2]. By comparing the metabolic stability and reactive metabolite formation of this compound with that of its reduced amine analog (4-amino-1H-pyrazol-1-yl derivative) or with nitro-group-containing analogs bearing different N-aryl substituents, researchers can dissect the contribution of the N-aryl group to nitro-reductase substrate recognition and catalytic efficiency.

Computational Chemistry Benchmark for Regioisomer Property Prediction

Computational chemists developing or validating in silico models for predicting physicochemical properties (logP, pKa, aqueous solubility) or ADMET endpoints of heterocyclic drug candidates can use this compound and its regioisomeric and electronic analogs as a benchmark dataset [1]. The availability of multiple analogs with systematic N-aryl variation (ortho-OCH3, para-OCH3, 3,4-di-OCH3, 4-F, 3-Cl, 3-Cl-4-F) on an otherwise identical scaffold provides an internally consistent test set for evaluating the accuracy of quantum mechanical, molecular mechanical, or machine-learning-based property prediction methods [2]. Discrepancies between predicted and experimentally measured properties can guide model refinement.

Quote Request

Request a Quote for N-(2-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.